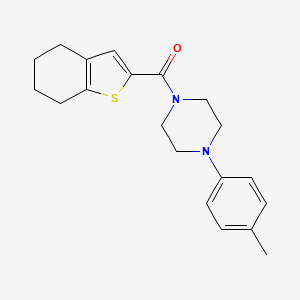

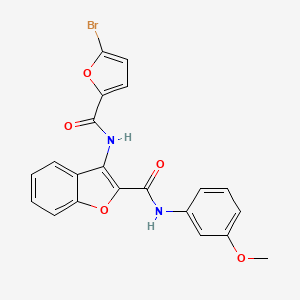

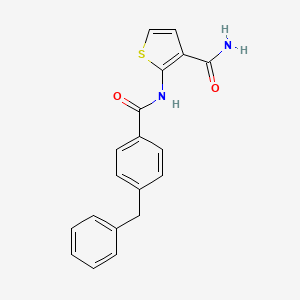

![molecular formula C14H18ClFN2O3S B2913106 N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide CAS No. 690647-43-9](/img/structure/B2913106.png)

N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Catalytic Attenuation in Organic Synthesis

N-Fluorobenzenesulfonimide has been explored as an effective Ag(I)-catalyst attenuator in the annulation of tryptamine-derived ynesulfonamide to azepino[4,5-b]indole derivatives. This advancement provides a highly efficient method for synthesizing azepino[4,5-b]indole derivatives, a critical compound in medicinal chemistry, through substrate tolerance examinations and a proposed mechanism supported by density functional theory (DFT) calculations (Pang et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Research involving 4-Chloro-3-nitrobenzenesulfonamide, a compound structurally similar to N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide, has led to the discovery of novel [1,4]oxazepine-based primary sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, a target for therapeutic intervention in conditions like glaucoma, epilepsy, and mountain sickness (Sapegin et al., 2018).

Asymmetric Synthesis and Fluorination

The compound's derivatives have facilitated asymmetric synthesis, particularly in the enantioselective fluorination of 2-oxindoles. This process, catalyzed by chiral palladium complexes, demonstrates the reagent's versatility in achieving high yields and enantioselectivities, up to 99% ee, using N-fluoro-4,4'-difluoro-benzenesulfonamide as the fluorinating agent (Wang et al., 2014).

Novel Aminochlorination of Alkenes

N-Chloro-N-fluorobenzenesulfonamide (CFBSA) has been employed in the novel, catalyst-free aminochlorination of alkenes, highlighting the strategic use of the N-F bond in organic synthesis. This method showcases the electronic and steric effects of the fluorine atom in CFBSA, crucial for reactivity and regioselectivity, leading to a variety of valuable organic transformations (Pu et al., 2016).

Enhancing COX-2 Inhibitor Selectivity

In the quest for selective cyclooxygenase-2 (COX-2) inhibitors, derivatives of benzenesulfonamide have been synthesized, showing that the introduction of a fluorine atom can significantly enhance COX-2 selectivity. This research contributes to the development of potent, selective, and orally active COX-2 inhibitors, such as JTE-522, for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClFN2O3S/c15-12-9-11(5-6-13(12)16)22(20,21)17-10-14(19)18-7-3-1-2-4-8-18/h5-6,9,17H,1-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSPQUIRPZARAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

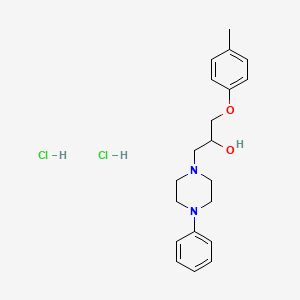

![2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride](/img/structure/B2913023.png)

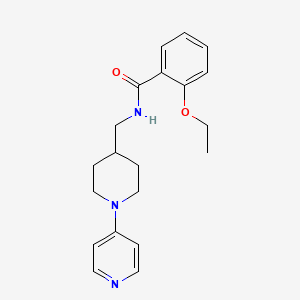

![N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2913026.png)

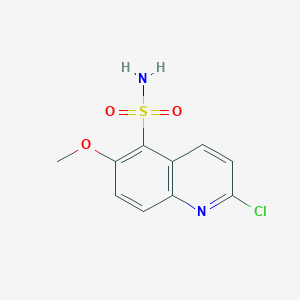

![N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2913034.png)

![3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2913035.png)